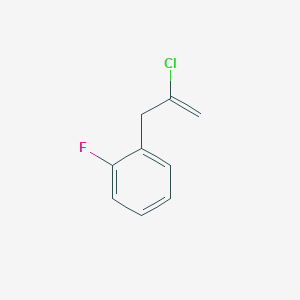

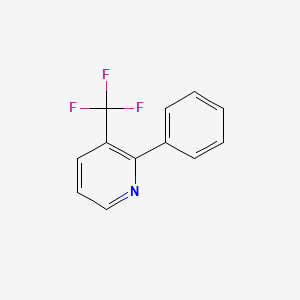

2-Chloro-3-(2-fluorophenyl)-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

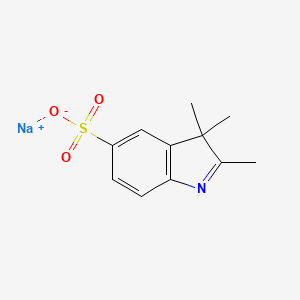

The compound "2-Chloro-3-(2-fluorophenyl)-1-propene" is a halogenated propene derivative, which is a class of organic compounds characterized by the presence of a propene backbone with various halogen atoms attached to it. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated propenes often involves reactions such as Claisen-Schmidt condensation, as seen in the synthesis of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP), which is a related compound . Although the specific synthesis of "2-Chloro-3-(2-fluorophenyl)-1-propene" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using techniques such as electron diffraction and X-ray diffraction. For instance, 2-Chloro-3-fluoro-1-propene has been found

Wissenschaftliche Forschungsanwendungen

Conformational Studies

2-Chloro-3-(2-fluorophenyl)-1-propene has been the subject of conformational analysis through vibrational spectroscopy, revealing insights into its molecular structure and dynamics. The compound exists in equilibrium between different conformations, such as syn and gauche, with studies estimating the conformational equilibrium and the relative stabilities of these conformers through infrared and Raman spectroscopy, as well as electron diffraction techniques. These analyses contribute to our understanding of the molecular behavior of halogenated propenes and their interactions in various states (vapor, liquid, and solid) and environments (polar and non-polar solvents) (Klaboe, Tirgrimsen, & Christensen, 1974) (Samdal, Seip, & Torgrimsen, 1977).

Synthesis of Intermediates

Research has also focused on the synthesis of intermediates involving 2-Chloro-3-(2-fluorophenyl)-1-propene for applications in creating more complex chemical entities. For instance, one study details the preparation of an important intermediate of Epoxiconazole, demonstrating the compound's utility in synthetic organic chemistry and its role in forming valuable chemical precursors with high yield and selectivity (Peng, 2012).

Polymerization and Material Science

The compound has also been implicated in the field of polymerization and material science, where its derivatives play a role in the controlled polymerization processes and the creation of regioregular polymeric materials. Such studies are critical for the development of electronic and photonic devices, highlighting the broad applicability of this chemical in advanced materials research (Bronstein & Luscombe, 2009).

Molecular Structure and Reactivity Analysis

Further investigations into the molecular structure, reactivity, and electronic properties of compounds related to 2-Chloro-3-(2-fluorophenyl)-1-propene have been conducted, employing techniques such as density functional theory (DFT), FT-IR spectroscopy, and X-ray diffraction. These studies offer detailed insights into the electronic structure, chemical reactivity, and potential applications in designing novel materials with specific electronic and optical properties (Najiya et al., 2014).

Eigenschaften

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNWFXCWQMRLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641162 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-fluorophenyl)-1-propene | |

CAS RN |

731772-93-3 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)